molecular formula C29H26N2O5 B2459682 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895645-09-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2459682
CAS No.: 895645-09-7
M. Wt: 482.536
InChI Key: FMCSPCKZBWUPSV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a unique structure combining elements of dioxin, quinoline, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxin and quinoline intermediates, followed by their coupling through acylation and amide formation reactions. Key reagents include 2,3-dihydrobenzo[b][1,4]dioxin, 4-ethylbenzoyl chloride, and 6-methyl-4-oxoquinoline. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its combination of dioxin, quinoline, and acetamide moieties, which confer distinct chemical and biological properties not found in simpler compounds like 4,4’-dichlorobenzophenone or tert-butyl carbamate.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-3-19-5-7-20(8-6-19)28(33)23-16-31(24-10-4-18(2)14-22(24)29(23)34)17-27(32)30-21-9-11-25-26(15-21)36-13-12-35-25/h4-11,14-16H,3,12-13,17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCSPCKZBWUPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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